N-[2-(3,4-dichloroanilino)pyridin-3-yl]sulfonylacetamide
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Overview
Description
N-[2-(3,4-dichloroanilino)pyridin-3-yl]sulfonylacetamide is a synthetic organic compound that belongs to the class of sulfonamides It is characterized by the presence of an acetyl group, a dichloroanilino moiety, and a pyridinesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3,4-dichloroanilino)pyridin-3-yl]sulfonylacetamide typically involves the following steps:
Chlorination: The dichloroanilino moiety is introduced by reacting the acetylated intermediate with 3,4-dichloroaniline in the presence of a suitable catalyst, such as palladium on carbon, under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted anilino derivatives.
Scientific Research Applications
N-[2-(3,4-dichloroanilino)pyridin-3-yl]sulfonylacetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its sulfonamide structure.
Biology: The compound is studied for its effects on enzyme inhibition and protein binding.
Industry: It is used as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dichloroanilino)pyridin-3-yl]sulfonylacetamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), thereby inhibiting the enzyme dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparison with Similar Compounds
Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfadiazine: A sulfonamide used in the treatment of bacterial infections.
Uniqueness: N-[2-(3,4-dichloroanilino)pyridin-3-yl]sulfonylacetamide is unique due to the presence of the dichloroanilino moiety, which may confer additional antimicrobial properties and influence its binding affinity to target enzymes.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
55841-79-7 |
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Molecular Formula |
C13H11Cl2N3O3S |
Molecular Weight |
360.2 g/mol |
IUPAC Name |
N-[2-(3,4-dichloroanilino)pyridin-3-yl]sulfonylacetamide |
InChI |
InChI=1S/C13H11Cl2N3O3S/c1-8(19)18-22(20,21)12-3-2-6-16-13(12)17-9-4-5-10(14)11(15)7-9/h2-7H,1H3,(H,16,17)(H,18,19) |
InChI Key |
LCWNSNYUXWHABC-UHFFFAOYSA-N |
SMILES |
CC(=O)NS(=O)(=O)C1=C(N=CC=C1)NC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=C(N=CC=C1)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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